molecular formula C8H9ClN2O2 B13316363 (2R)-2-Amino-3-(2-chloropyridin-4-YL)propanoic acid

(2R)-2-Amino-3-(2-chloropyridin-4-YL)propanoic acid

Cat. No.: B13316363
M. Wt: 200.62 g/mol
InChI Key: LHQLWGWKBFFKJA-ZCFIWIBFSA-N
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Description

(2R)-2-Amino-3-(2-chloropyridin-4-YL)propanoic acid is a chiral amino acid derivative featuring a pyridine ring substituted with a chlorine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Amino-3-(2-chloropyridin-4-YL)propanoic acid typically involves the chlorination of pyridine derivatives followed by amination and subsequent coupling with a suitable amino acid precursor. One common method involves the use of phosphoryl chloride (POCl3) for chlorination, followed by nucleophilic substitution reactions to introduce the amino group .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of high-yield chlorination and amination reactions. The scalability of these methods is crucial for commercial applications, ensuring that the compound can be produced in sufficient quantities for research and industrial use .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyridine ring or the amino group, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, especially involving the chlorine atom on the pyridine ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridine derivatives, oxidized amino acids, and reduced forms of the original compound .

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3-(2-chloropyridin-4-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes and physiological responses .

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

(2R)-2-amino-3-(2-chloropyridin-4-yl)propanoic acid

InChI

InChI=1S/C8H9ClN2O2/c9-7-4-5(1-2-11-7)3-6(10)8(12)13/h1-2,4,6H,3,10H2,(H,12,13)/t6-/m1/s1

InChI Key

LHQLWGWKBFFKJA-ZCFIWIBFSA-N

Isomeric SMILES

C1=CN=C(C=C1C[C@H](C(=O)O)N)Cl

Canonical SMILES

C1=CN=C(C=C1CC(C(=O)O)N)Cl

Origin of Product

United States

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